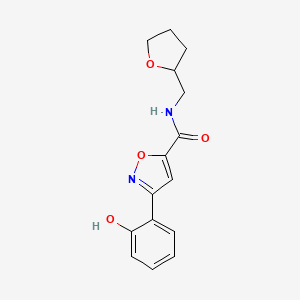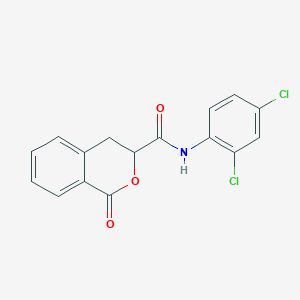![molecular formula C21H22N2O2 B11285607 3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11285607.png)
3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a pyrrolone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling Reactions: The indole and furan rings are then coupled to a pyrrolone core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furan rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.
Pyrrolone Derivatives: Compounds like pyrrolidone and N-methylpyrrolidone.
Uniqueness
3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and chemical reactivity. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-2-(1-methylindol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H22N2O2/c1-13-9-10-16(25-13)11-23-20(14(2)15(3)21(23)24)18-12-22(4)19-8-6-5-7-17(18)19/h5-10,12,20H,11H2,1-4H3 |
InChI-Schlüssel |
VWXRXZFQGXCNAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CN2C(C(=C(C2=O)C)C)C3=CN(C4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11285524.png)
![Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11285528.png)
![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11285535.png)
![3-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B11285548.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B11285552.png)
![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11285569.png)
![5,5-dimethyl-N-(2-methylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11285577.png)
![N-(3-acetylphenyl)-5-hydroxy-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285584.png)

![N-[4-(dimethylamino)phenyl]-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11285600.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11285601.png)
![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11285610.png)
![2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11285614.png)

